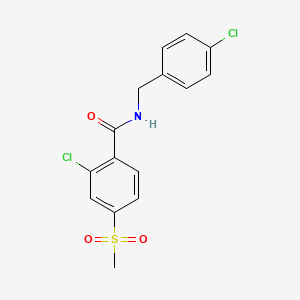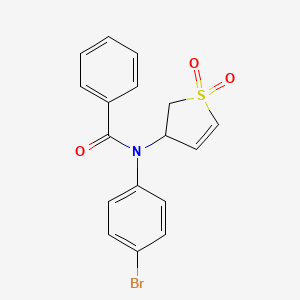
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide and related compounds typically involves multi-step chemical reactions, including condensation, bromination, and amide formation. For example, compounds with similar structures have been synthesized through a one-pot reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and showcasing the efficiency of such synthetic routes (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of related compounds is determined using X-ray crystallography, showcasing monoclinic space groups and intricate hydrogen bonding patterns that stabilize the crystal structure. For instance, crystallographic analysis has revealed that similar compounds crystallize in monoclinic space groups with specific unit cell dimensions and display strong intramolecular hydrogen bonds (Saeed et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide and its derivatives have been synthesized and characterized using various techniques. This includes elemental analysis, IR, NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure accurate identification and characterization of the compound and its derivatives (Saeed et al., 2010), (Saeed et al., 2020).
Biological Applications
Antipathogenic Activity : Certain derivatives of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide demonstrate significant antipathogenic activities. These activities are particularly notable against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antifungal Activity : Some synthesized benzamide derivatives have shown antifungal activity. This indicates the potential for these compounds in antifungal applications, though their efficacy varies across different compounds (Saeed et al., 2008).
Anticancer Potential : Research indicates that certain benzamide derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of these compounds in cancer research and therapy (Ravinaik et al., 2021).
Chemical Interactions and Properties
Molecular Interactions : Studies have shown that the crystal packing of these compounds is significantly influenced by a combination of hydrogen bonds and π-interactions. This finding is important for understanding the solid-state structures and potential applications in materials science (Saeed et al., 2020).
Structural Analysis : Detailed structural analyses of the synthesized compounds reveal insights into their molecular conformations, interactions, and potential applications in various fields including pharmaceuticals and materials science (Sagar et al., 2018).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJCUZYXSKEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)
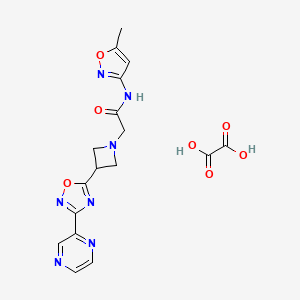
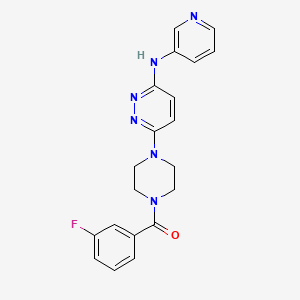
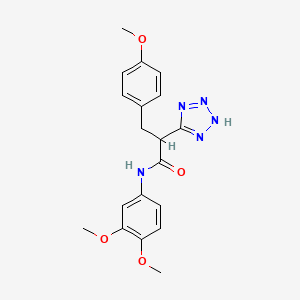
![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
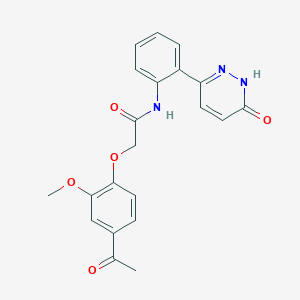


![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)
